Allyl-prop-2-ynyl-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-prop-2-ynylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTUMVCSIRFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Allyl-prop-2-ynyl-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of Allyl-prop-2-ynyl-amine hydrochloride (CAS Number: 1158414-22-2), a compound of interest in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into the experimental determination of its key physical characteristics, empowering researchers to better understand and utilize this molecule in their work.

Introduction and Chemical Identity

This compound, also known as N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride, is a secondary amine salt. The presence of both an allyl and a propargyl group makes it a versatile building block for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry. The hydrochloride salt form generally enhances the compound's stability and water solubility compared to its free base form.

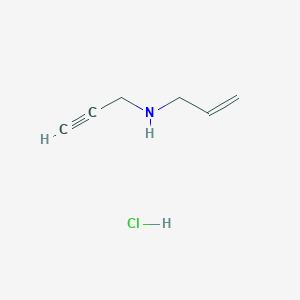

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 1158414-22-2[1][2] |

| Molecular Formula | C6H10ClN[1] |

| Molecular Weight | 131.60 g/mol [1][3] |

| Synonyms | N-(2-propynyl)-2-propen-1-amine hydrochloride, Allylpropargylamine hydrochloride |

Tabulated Physical Properties

| Property | Value/Description | Source |

| Physical Form | Powder. | |

| Molecular Weight | 131.60 | [1][3] |

| Exact Mass | 131.0501770 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 12 Ų | [3] |

| Complexity | 85.6 | [3] |

| Solubility | The hydrochloride salt form is expected to enhance water solubility. | [4][5] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. |

Experimental Determination of Key Physical Properties

The following section details the standard laboratory protocols for determining the melting point, boiling point, and solubility of a solid organic compound like this compound. The causality behind the experimental choices is highlighted to provide a deeper understanding of the processes.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate (1-2 °C per minute) near the expected melting temperature to ensure accuracy.

-

Observation: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Causality of Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Sources

An In-Depth Technical Guide to the Synthesis of Allyl-prop-2-ynyl-amine Hydrochloride

This guide provides a comprehensive overview of the synthesis of Allyl-prop-2-ynyl-amine hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a procedural methodology, but also a deeper understanding of the chemical principles and considerations underpinning the synthesis, purification, and characterization of this compound.

Introduction and Significance

Allyl-prop-2-ynyl-amine, also known as N-allylpropargylamine, is a versatile bifunctional molecule incorporating both an allyl and a propargyl group. These moieties are highly reactive and can participate in a wide range of chemical transformations, making this compound a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles, polymers, and biologically active molecules. The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in various applications.

Synthesis Pathway: N-Alkylation of Propargylamine

The most direct and efficient route to Allyl-prop-2-ynyl-amine is the N-alkylation of propargylamine with an allyl halide, typically allyl bromide. This reaction is a classic example of a nucleophilic substitution where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the allyl bromide and displacing the bromide ion.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. To prevent over-alkylation (the formation of the tertiary amine, diallylpropargylamine), it is crucial to control the stoichiometry of the reactants. Using a slight excess of the starting amine or carefully controlling the addition of the alkylating agent can favor mono-alkylation. The use of a suitable base is also critical to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Experimental Protocol: Synthesis of Allyl-prop-2-ynyl-amine

This protocol is a representative procedure based on established methods for the N-alkylation of primary amines[1][2].

Materials and Equipment

-

Propargylamine

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or fractional distillation

Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propargylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkylating Agent: While stirring the suspension vigorously, add allyl bromide (1.05 equivalents) dropwise via a dropping funnel at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature and filter off the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Allyl-prop-2-ynyl-amine.

Purification of Allyl-prop-2-ynyl-amine

The crude product can be purified by either fractional distillation under reduced pressure or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent[3].

Experimental Protocol: Preparation of this compound

The hydrochloride salt is prepared by treating the purified free base with anhydrous hydrochloric acid[4].

Materials and Equipment

-

Allyl-prop-2-ynyl-amine (purified)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or a solution in diethyl ether)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas dispersion tube (if using HCl gas)

-

Büchner funnel and filter paper

Step-by-Step Procedure

-

Dissolution: Dissolve the purified Allyl-prop-2-ynyl-amine in anhydrous diethyl ether in a round-bottom flask.

-

Acidification: Cool the solution in an ice bath and slowly bubble anhydrous hydrogen chloride gas through it with stirring. Alternatively, a solution of anhydrous HCl in diethyl ether can be added dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain pure this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis of Free Base | ||

| Propargylamine | 1.0 eq | [1] |

| Allyl bromide | 1.05 eq | [1] |

| Potassium carbonate | 1.5 eq | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | 50-60 °C | [2] |

| Reaction Time | 4-6 hours | [2] |

| Hydrochloride Salt Formation | ||

| Allyl-prop-2-ynyl-amine | 1.0 eq | [4] |

| Hydrogen chloride | Excess | [4] |

| Solvent | Diethyl ether | [4] |

| Temperature | 0 °C | [4] |

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization of Allyl-prop-2-ynyl-amine and its Hydrochloride Salt

Accurate characterization of the synthesized compounds is paramount for verifying their identity and purity. The following are expected spectral data based on analogous structures.

Allyl-prop-2-ynyl-amine (Free Base)

-

1H NMR (CDCl3, 400 MHz):

-

δ 5.95-5.85 (m, 1H, -CH=CH2)

-

δ 5.25-5.15 (m, 2H, -CH=CH 2)

-

δ 3.40 (d, J = 1.5 Hz, 2H, -N-CH 2-C≡CH)

-

δ 3.25 (dt, J = 6.0, 1.5 Hz, 2H, -N-CH 2-CH=CH2)

-

δ 2.20 (t, J = 2.5 Hz, 1H, -C≡CH )

-

δ 1.50 (br s, 1H, -NH )

-

-

13C NMR (CDCl3, 101 MHz):

-

δ 135.0 (-C H=CH2)

-

δ 117.0 (-CH=C H2)

-

δ 82.0 (-C ≡CH)

-

δ 72.0 (-C≡C H)

-

δ 52.0 (-N-C H2-CH=CH2)

-

δ 38.0 (-N-C H2-C≡CH)

-

-

FTIR (neat, cm-1):

-

3300 (N-H stretch)

-

3290 (≡C-H stretch)

-

3080 (=C-H stretch)

-

2110 (C≡C stretch)

-

1645 (C=C stretch)

-

1420, 990, 920 (=C-H bend)

-

This compound

-

1H NMR (D2O, 400 MHz):

-

δ 6.00-5.90 (m, 1H, -CH=CH2)

-

δ 5.60-5.50 (m, 2H, -CH=CH 2)

-

δ 4.05 (s, 2H, -N-CH 2-C≡CH)

-

δ 3.85 (d, J = 6.5 Hz, 2H, -N-CH 2-CH=CH2)

-

δ 3.10 (s, 1H, -C≡CH )

-

-

13C NMR (D2O, 101 MHz):

-

δ 129.0 (-C H=CH2)

-

δ 125.0 (-CH=C H2)

-

δ 78.0 (-C ≡CH)

-

δ 75.0 (-C≡C H)

-

δ 50.0 (-N-C H2-CH=CH2)

-

δ 36.0 (-N-C H2-C≡CH)

-

-

FTIR (KBr, cm-1):

-

3200-2800 (N+-H stretch, broad)

-

3280 (≡C-H stretch)

-

3080 (=C-H stretch)

-

2120 (C≡C stretch)

-

1640 (C=C stretch)

-

Safety Considerations

-

Propargylamine: is a flammable and corrosive liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.

-

Allyl bromide: is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause an allergic skin reaction.

-

Hydrogen chloride: is a corrosive gas that can cause severe respiratory tract, eye, and skin burns.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

[5] Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. National Institutes of Health. [4] N-METHYLPROPARGYLAMINE synthesis. ChemicalBook. [6] Synthesis of N-Allyl and N-Propargyl Tetrahydroquinolines: Evaluation of Antioxidant Activity and Cholinesterase Inhibition in the Context of Neurodegenerative Diseases such as Alzheimer's. ResearchGate. [7] Supporting Information Efficient one-pot synthesis of Propargylamines catalysed by Gold nanocrystals Stabilized on montmorillonite. The Royal Society of Chemistry. Synthesis of Enantiomerically Enriched Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. ElectronicsAndBooks. [8] Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. MDPI. [9] Propargylamine or propargylamide synthesis by Alkylation or C-C coupling. Organic Chemistry Portal. [10] 1158414-22-2 Cas No. | this compound. Apollo Scientific. [1] Aqueous-Mediated N-Alkylation of Amines. ResearchGate. [11] Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. ResearchGate. [2] Experimental procedure for N-alkylation of primary amines. Benchchem. [12] Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. University of California, Riverside. [13] Allylamine. Organic Syntheses Procedure. [14] 1158414-22-2, this compound Formula. ECHEMI. [15] this compound. Santa Cruz Biotechnology. [3] Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. [16] synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate. [17] SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Enrique ~iez-Barra, et al. [18] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. [19] Study on synthesis of N-propargyl-R-2-heptylamine. ResearchGate. [20] Synthesis and characterization of poly[N-isopropylacrylamide-co-1-(N,N-bis-carboxymethyl)amino-3-allylglycerol] grafted to magnetic nano-particles for the extraction and determination of fluvoxamine in biological and pharmaceutical samples. Merck Millipore. [21] The synthesis, characterization and applications of poly[ N -isopropylacrylamide- co -3-allyloxy-1,2-propanediol] grafted onto modified magnetic nanoparticles. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-METHYLPROPARGYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]

- 10. 1158414-22-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. echemi.com [echemi.com]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. merckmillipore.com [merckmillipore.com]

- 21. researchgate.net [researchgate.net]

Allyl-prop-2-ynyl-amine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of a Promising Propargylamine Derivative for Neurological Research and Drug Development

Introduction

Allyl-prop-2-ynyl-amine hydrochloride, a member of the propargylamine class of compounds, presents a compelling scaffold for investigation in the fields of neuroscience and medicinal chemistry. The propargylamine moiety is a key pharmacophore in several clinically significant drugs, most notably as inhibitors of monoamine oxidase (MAO), enzymes pivotal in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, potential applications in drug development with a focus on its likely role as an MAO inhibitor, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-allyl-N-propargylamine. The presence of both an allyl and a propargyl group attached to a central nitrogen atom makes it a versatile molecule for further chemical modification and a candidate for biological activity studies.

| Property | Value | Source |

| CAS Number | 1158414-22-2 | [1][2][3][4] |

| Molecular Formula | C₆H₉N·HCl or C₆H₁₀ClN | [1][4] |

| Molecular Weight | 131.60 g/mol | [1][2][3][4] |

| Appearance | Powder | |

| Storage Temperature | Room Temperature | |

| SMILES Code | C=CCNCC#C.[H]Cl | [4] |

| InChI Key | QRJTUMVCSIRFMX-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of propargylamines is well-documented in organic chemistry literature, with the multicomponent "A3 coupling" reaction being a prominent and efficient method.[5][6][7] This reaction involves the condensation of an aldehyde, an amine, and an alkyne, often catalyzed by a transition metal. For the synthesis of the free base, N-allyl-N-propargylamine, a variation of this approach or direct alkylation methods can be employed. The subsequent conversion to the hydrochloride salt is a standard procedure.

A plausible synthetic approach involves the sequential alkylation of a primary amine. For instance, allylamine can be reacted with propargyl bromide, or conversely, propargylamine can be reacted with allyl bromide.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development: A Focus on Monoamine Oxidase Inhibition

The propargylamine functional group is a well-established pharmacophore responsible for the irreversible inhibition of monoamine oxidases (MAOs).[8][9][10] MAO-A and MAO-B are crucial enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters, a therapeutic strategy for conditions like Parkinson's disease and depression.[11]

Given its structural similarity to known MAO inhibitors like Pargyline and Selegiline, it is highly probable that this compound exhibits inhibitory activity against MAO-A and/or MAO-B. The presence of the propargyl group is key to the mechanism-based inactivation of the flavin cofactor of MAO.

Furthermore, several studies have highlighted the neuroprotective effects of propargylamine derivatives, independent of their MAO-inhibiting activity.[10][12][13][14][15] These compounds have been shown to possess anti-apoptotic properties and may protect neurons from toxic insults.[13][15] Therefore, this compound is a promising candidate for investigation in the context of neurodegenerative diseases.

Proposed Mechanism of MAO Inhibition:

Caption: Proposed mechanism of irreversible MAO inhibition by a propargylamine.

Experimental Protocols: Monoamine Oxidase Inhibition Assay

To evaluate the inhibitory potential of this compound against MAO-A and MAO-B, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

MAO substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare serial dilutions of the test compound and positive controls to determine IC₅₀ values.

-

Prepare working solutions of MAO-A and MAO-B enzymes in the assay buffer.

-

Prepare a detection reagent mixture containing the MAO substrate, HRP, and Amplex® Red in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the serially diluted this compound or control inhibitors.

-

Add the MAO-A or MAO-B enzyme solution to the respective wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the detection reagent mixture to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or as an endpoint reading.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[4]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. In case of contact with skin or eyes, rinse immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention. A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a molecule of significant interest for researchers in drug discovery and neuropharmacology. Its structural features strongly suggest a role as a monoamine oxidase inhibitor, with potential applications in the treatment of neurodegenerative diseases and depression. The synthetic accessibility and the potential for further derivatization make it an attractive scaffold for developing novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the characterization of its biological activity. As with any research chemical, proper safety precautions must be observed during its handling and use.

References

-

Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2869-2892. [Link]

-

A walk around A3 Coupling for the synthesis of Propargylamines. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 677-682. [Link]

-

Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). ResearchGate. Retrieved from [Link]

-

Yu, P. H. (1992). Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity. Biochemical Pharmacology, 44(2), 325-330. [Link]

-

Yu, P. H., Davis, B. A., Fang, J., & Boulton, A. A. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 63(5), 1840-1848. [Link]

-

Yasumoto, K., Kano, T., & Maruoka, K. (2019). A BF3-mediated in situ generation of alkynyl imines followed by alkynylation or allylation with boronic esters enables an efficient synthesis of α-alkynyl- or α-allyl-substituted N-Boc-propargylic amines in good yields under mild conditions. Organic Letters, 21(9), 3214-3217. [Link]

-

Boulton, A. A. (1999). Symptomatic and neuroprotective properties of the aliphatic propargylamines. Mechanisms of Ageing and Development, 111(2-3), 201-209. [Link]

-

Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. (2021). Journal of the American Chemical Society, 143(35), 14336-14346. [Link]

-

Edmondson, D. E., & Binda, C. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Journal of Neural Transmission, 129(5-6), 615-622. [Link]

-

One pot synthesis of propargylamines by three component amine-aldehyde-acetylene (A3) coupling catalyzed by neutral Ag(I) and Au(I) and cationic Pd(II) and Ni(II) complexes of a pincer N-heterocyclic carbene. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). Molecules, 29(11), 2538. [Link]

-

Solvent‐free synthesis of propargylamines via A3 coupling reaction and organic pollutant degradation in aqueous condition using Cu/C catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (n.d.). SciSpace. Retrieved from [Link]

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (2024). ResearchGate. Retrieved from [Link]

-

Herraiz, T., Guillén, H., & Chaparro, C. (2015). Novel arylalkenylpropargylamines as neuroprotective, potent, and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Journal of Medicinal Chemistry, 58(4), 1848-1860. [Link]

-

Yu, P. H., & Boulton, A. A. (1990). Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts. Journal of Neurochemistry, 55(4), 1339-1345. [Link]

-

Aliphatic propargylamines as symptomatic and neuroprotective treatments for neurodegenerative diseases. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. (n.d.). ResearchGate. Retrieved from [Link]

-

In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives. (2020). Toxics, 8(3), 59. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1158414-22-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. labsolu.ca [labsolu.ca]

- 4. 1158414-22-2|N-(Prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]

- 7. phytojournal.com [phytojournal.com]

- 8. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Symptomatic and neuroprotective properties of the aliphatic propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel arylalkenylpropargylamines as neuroprotective, potent, and selective monoamine oxidase B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of Allyl-prop-2-ynyl-amine hydrochloride.

Abstract

This technical guide provides a comprehensive overview of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride (also known as Allyl-prop-2-ynyl-amine hydrochloride), a versatile secondary amine salt of significant interest to researchers in organic synthesis and medicinal chemistry. This document details the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and provides an expert-validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity, with a particular focus on its utility as a building block in click chemistry and as a scaffold for the development of pharmacologically active agents, such as monoamine oxidase (MAO) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this molecule.

Chemical Identity and Structure

N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride is a molecule that incorporates two highly functional and reactive organic moieties: an allyl group and a propargyl group, attached to a central nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for various synthetic applications.

IUPAC Name and Synonyms

-

Systematic IUPAC Name: N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride[1]

-

Common Synonyms: this compound[2][3][4], N-allyl-N-propargylamine hydrochloride[5], (prop-2-en-1-yl)(prop-2-yn-1-yl)amine hydrochloride[6]

Chemical Structure

The chemical structure consists of a secondary ammonium cation and a chloride anion. The nitrogen atom is covalently bonded to an allyl group (-CH₂CH=CH₂) and a propargyl group (-CH₂C≡CH).

Molecular Formula: C₆H₁₀ClN[2][7]

Molecular Weight: 131.60 g/mol [2][3][4]

CAS Number: 1158414-22-2[1][2][3][7][8]

Chemical Structure Diagram:

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties is essential for the safe handling, storage, and application of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClN | [7] |

| Molecular Weight | 131.60 g/mol | [2][3][4] |

| Physical Form | Powder/Solid | |

| Storage Temperature | Room Temperature | [9] |

Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature. It is recommended to determine these properties empirically upon synthesis or acquisition.

Safety and Handling

As a research chemical, N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Recommendation: Always consult the material safety data sheet (MSDS) from the supplier before handling.[10] Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Characterization

The synthesis of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride can be achieved through standard organic chemistry techniques, most commonly via nucleophilic substitution.

Rationale for Synthetic Approach

The most direct and widely applicable method for the synthesis of the free base, N-(prop-2-yn-1-yl)prop-2-en-1-amine, is the sequential alkylation of a primary amine. However, a more controlled approach involves the mono-alkylation of a primary amine followed by a second, different alkylation. For this specific molecule, reacting commercially available allylamine with propargyl bromide (or chloride) is a common strategy. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. Subsequent treatment with hydrochloric acid yields the desired hydrochloride salt. This method is chosen for its high efficiency, use of readily available starting materials, and straightforward purification.

Experimental Protocol: Synthesis

Reaction Scheme: CH₂(CH)CH₂NH₂ + CH≡CCH₂Br → [CH₂(CH)CH₂NHCH₂C≡CH] → [CH₂(CH)CH₂NH₂⁺CH₂C≡CH]Cl⁻

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allylamine (1 equivalent) in a suitable solvent such as acetone or acetonitrile (approx. 10 volumes).

-

Addition of Base: Add a mild, inorganic base such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents) to the solution.[2] The base acts as a scavenger for the HBr that will be generated.

-

Alkylation: To the stirred suspension, add propargyl bromide (1.1 equivalents) dropwise at room temperature. The addition of an iodide source, such as potassium iodide (KI, 0.1 equivalents), can catalyze the reaction.[2]

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting allylamine is consumed (typically 12-24 hours).

-

Workup (Free Base): Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude free base, N-(prop-2-yn-1-yl)prop-2-en-1-amine.

-

Purification (Free Base): The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield pure N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride.

Characterization Workflow

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed.

Caption: Workflow for the characterization of the synthesized product.

Expected Spectroscopic Data

-

¹H NMR (in D₂O or DMSO-d₆):

-

Allyl Group: Signals corresponding to the vinyl protons (-CH=CH₂) would appear in the range of 5.0-6.0 ppm. The methylene protons adjacent to the nitrogen (-NCH₂-CH=) would be expected around 3.2-3.5 ppm.

-

Propargyl Group: The acetylenic proton (-C≡CH) would be a triplet around 2.3-2.5 ppm. The methylene protons adjacent to the nitrogen (-NCH₂-C≡) would appear as a doublet around 3.4-3.7 ppm.

-

Amine Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O. In the hydrochloride salt, this proton will be present as -NH₂⁺-.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Allyl Group: Alkene carbons (~115-135 ppm), methylene carbon (~50-55 ppm).

-

Propargyl Group: Alkyne carbons (~70-85 ppm), methylene carbon (~35-40 ppm).

-

-

FT-IR (KBr pellet or thin film):

-

N-H stretch: A broad absorption in the range of 2400-3000 cm⁻¹ characteristic of a secondary ammonium salt.

-

C≡C-H stretch: A sharp, characteristic peak around 3300 cm⁻¹.

-

C≡C stretch: A weak absorption around 2100-2150 cm⁻¹.

-

C=C stretch: An absorption around 1640-1680 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

The mass spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₆H₁₀N⁺ (calculated m/z = 96.08).

-

Reactivity and Applications in Drug Development

The unique bifunctional nature of N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride makes it a valuable intermediate in several areas of chemical and pharmaceutical research.

Utility in Click Chemistry

The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] This reaction allows for the efficient and specific covalent ligation of the amine to molecules bearing an azide functional group, forming a stable triazole linker.

Caption: Schematic of the CuAAC click reaction involving the title compound.

This reactivity is particularly valuable in drug discovery for:

-

Bioconjugation: Linking the molecule to proteins, peptides, or nucleic acids.

-

Fragment-Based Drug Discovery (FBDD): Using the amine as a core fragment to be "clicked" to other fragments to build larger, more potent molecules.

-

Synthesis of Complex Molecules: Building complex architectures where the triazole ring acts as a stable, amide-bond isostere.

Precursor for Monoamine Oxidase (MAO) Inhibitors

The propargylamine scaffold is a well-established pharmacophore found in several irreversible monoamine oxidase (MAO) inhibitors used in the treatment of Parkinson's disease and depression. Derivatives of N-(prop-2-yn-1-yl)amine have been designed and synthesized as potent and selective inhibitors of MAO-B.[13] The terminal alkyne moiety is crucial for the mechanism of irreversible inhibition.

The development of novel MAO-B inhibitors is an active area of research aimed at improving efficacy and reducing side effects for neurodegenerative diseases.[13] The title compound serves as a readily available starting material for the synthesis of libraries of potential MAO-B inhibitors by modifying the allyl group or by further functionalization.

Conclusion

N-(prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride is a synthetically versatile building block with significant potential for applications in medicinal chemistry and materials science. Its dual functionality, combining the reactivity of an allyl group with the "clickable" nature of a propargyl group, provides chemists with a powerful tool for molecular construction. The straightforward synthesis and the established importance of the propargylamine pharmacophore in drug design underscore its value to the scientific community. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important chemical intermediate.

References

-

Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease. PubMed. Available at: [Link]

-

Click chemistry. Wikipedia. Available at: [Link]

-

n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N. PubChem. Available at: [Link]

-

Click chemistry reagents. Chemie Brunschwig. Available at: [Link]

Sources

- 1. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. scribd.com [scribd.com]

- 5. n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. (prop-2-en-1-yl)(prop-2-yn-1-yl)amine hydrochloride | 1158414-22-2 [sigmaaldrich.com]

- 10. (prop-2-en-1-yl)(prop-2-yn-1-yl)amine hydrochloride | 1158414-22-2 [sigmaaldrich.com]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. Discovery of novel N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derivatives as MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Assessing the Thermal Stability and Decomposition of Allyl-prop-2-ynyl-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the thermal stability and decomposition pathways of Allyl-prop-2-ynyl-amine hydrochloride. In the absence of established public data for this specific molecule, this document emphasizes a first-principles approach, detailing the requisite experimental protocols and interpretative logic essential for a thorough characterization. We will explore the application of core thermoanalytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and discuss the synergistic use of hyphenated methods like TGA-FTIR for evolved gas analysis. The causality behind experimental design and the principles of data interpretation are central to this guide, ensuring a self-validating and scientifically sound investigation.

Introduction: The Significance of Thermal Profiling

This compound is a molecule of interest due to its reactive functional groups: an allylic double bond, a propargylic triple bond, and an amine hydrochloride salt. This unique combination suggests potential applications as a versatile building block in organic synthesis and pharmaceutical development.[1] However, the very features that make it synthetically attractive—the unsaturated moieties—also raise critical questions about its thermal stability. The presence of high-energy bonds and the potential for complex, exothermic reactions under thermal stress necessitate a thorough understanding of its behavior upon heating.

Thermal stability is not merely an academic parameter; it is a critical determinant of a compound's viability for practical application. It dictates safe handling procedures, storage conditions, and processing parameters. For drug development professionals, understanding the thermal profile is paramount for formulation, shelf-life prediction, and ensuring the safety and efficacy of the final drug product. An unstable compound can undergo decomposition, leading to loss of potency, formation of toxic byproducts, and in worst-case scenarios, runaway reactions.

This guide will, therefore, provide the foundational knowledge and detailed protocols to empower researchers to:

-

Determine the onset temperature of decomposition.

-

Quantify mass loss events associated with degradation.

-

Identify phase transitions such as melting and solid-solid transitions.

-

Elucidate the chemical nature of evolved gaseous byproducts.

-

Propose potential decomposition mechanisms.

Core Thermoanalytical Techniques: Principles and Experimental Design

The cornerstone of any thermal stability study lies in the application of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide complementary information about how a material's mass and heat flow change as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] A sensitive microbalance continuously records the sample weight, providing quantitative data on mass loss (or gain) events. These events can correspond to desorption, dehydration, or, most critically for this topic, thermal decomposition.

Experimental Causality: The choice of TGA parameters is dictated by the need to resolve distinct thermal events and mimic potential real-world scenarios.

-

Heating Rate: A slower heating rate (e.g., 10 °C/min) provides better resolution of closely occurring decomposition steps. A faster rate might be used for rapid screening.

-

Atmosphere: An inert atmosphere (e.g., Nitrogen, Argon) is crucial for studying the inherent thermal stability of the compound without oxidative effects. A reactive atmosphere (e.g., Air, Oxygen) can be used to specifically investigate oxidative decomposition.

-

Sample Mass: A small sample mass (typically 5-10 mg) minimizes thermal gradients within the sample, ensuring that the measured temperature is representative of the entire sample.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It detects endothermic processes (heat absorption), such as melting or glass transitions, and exothermic processes (heat release), such as crystallization or decomposition.[4]

Experimental Causality:

-

Sample Pan: Hermetically sealed aluminum pans are often used to prevent the loss of volatile decomposition products, which could otherwise be misinterpreted as endothermic events. A pinhole in the lid can be intentionally introduced to allow for the controlled release of volatiles.

-

Heating and Cooling Cycles: Performing a heat-cool-heat cycle can reveal information about reversible and irreversible transitions. For instance, a melting point observed on the first heat might be followed by decomposition, preventing recrystallization on cooling.[5]

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the analysis of this compound.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss stages.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum is recommended).

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass (%) versus temperature (°C). Determine the onset temperature of decomposition (Tonset) and the temperatures at which the rate of mass loss is maximal (peaks in the derivative thermogravimetric, DTG, curve).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting point, phase transitions, and the exothermic/endothermic nature of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

-

Atmosphere: Maintain a nitrogen purge over the DSC cell at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). Integrate the peak areas to determine the enthalpy of transitions (ΔH).

The logical flow for a comprehensive thermal analysis is depicted below.

Caption: Workflow for the comprehensive thermal analysis of a novel compound.

Advanced Analysis: Evolved Gas Analysis (EGA)

While TGA quantifies that a mass loss has occurred, it does not identify the chemical nature of the evolved species. For this, a hyphenated technique such as TGA-FTIR is invaluable.

Principle: In a TGA-FTIR system, the gaseous products evolved from the TGA furnace are carried via a heated transfer line to the gas cell of an FTIR spectrometer.[6] FTIR spectra of the evolved gas are collected in real-time, allowing for the identification of functional groups and, in many cases, the specific molecules being released at each stage of decomposition.

Protocol 3: TGA-FTIR Analysis

Objective: To identify the chemical composition of gases evolved during thermal decomposition.

Methodology:

-

System Setup: Interface the TGA instrument with an FTIR spectrometer using a heated transfer line and gas cell. Set the transfer line and gas cell temperature to be above the boiling point of any expected products to prevent condensation (e.g., 250 °C).

-

TGA Program: Run the TGA experiment as described in Protocol 3.1.

-

FTIR Collection: Configure the FTIR software to collect spectra continuously throughout the TGA run (e.g., one spectrum every 30 seconds).

-

Data Analysis:

-

Generate a Gram-Schmidt plot, which shows the total infrared absorbance versus time/temperature, mirroring the DTG curve.

-

Extract individual spectra at key mass loss events (i.e., at the peaks of the Gram-Schmidt plot).

-

Identify the characteristic absorption bands in the spectra and compare them to spectral libraries to identify the evolved gases.

-

Anticipated Results and Interpretation

Given the structure of this compound, a multi-step decomposition is plausible.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Anticipated Value/Observation | Interpretation |

| DSC | Endotherm (Peak 1) | ~150-180 °C | Melting of the hydrochloride salt. |

| TGA | Tonset (Step 1) | ~180-220 °C | Onset of initial decomposition. |

| TGA | Mass Loss (Step 1) | ~27.7% | Loss of Hydrogen Chloride (HCl).[7] |

| TGA-FTIR | Evolved Gas (Step 1) | Strong absorbance for HCl (~2800-3000 cm⁻¹, P-R branch structure). | Confirms dehydrochlorination as the initial step. |

| TGA/DSC | Exotherm/Mass Loss (Step 2) | >220 °C | Complex decomposition/rearrangement of the resulting free amine. |

| TGA-FTIR | Evolved Gases (Step 2) | CO, CO₂, NH₃, various hydrocarbons (alkenes, alkynes).[8] | Fragmentation of the organic backbone. |

Proposed Decomposition Pathway

The thermal decomposition is likely initiated by the loss of hydrogen chloride, a common pathway for amine hydrochloride salts.[7] This would yield the free base, allyl-prop-2-ynyl-amine.

Step 1: Dehydrochlorination C₃H₅-NH₂⁺-(CH₂-C≡CH) Cl⁻ → C₃H₅-NH-(CH₂-C≡CH) + HCl(g)

The resulting free amine is highly unsaturated and likely unstable at elevated temperatures. It could undergo a variety of subsequent reactions, including:

-

Intramolecular cyclization: The allyl and propargyl groups could react to form cyclic structures.

-

Polymerization: The unsaturated groups could lead to polymerization, which would be observed as an exothermic event in the DSC.

-

Fragmentation: At higher temperatures, C-C, C-N, and C-H bonds will cleave, leading to the formation of smaller volatile molecules like ammonia, and various hydrocarbon fragments.[9]

The proposed initial decomposition step can be visualized as follows:

Caption: Proposed initial dehydrochlorination of the salt upon heating.

Conclusion: A Pathway to Comprehensive Understanding

The thermal characterization of a molecule like this compound is a critical exercise in ensuring its safe and effective application. While specific literature on this compound is sparse, a systematic and logical application of established thermoanalytical techniques provides a clear path forward. By employing TGA to quantify stability, DSC to understand energetic transitions, and TGA-FTIR to identify decomposition products, researchers can build a comprehensive and reliable thermal profile from first principles. This guide provides the necessary protocols and intellectual framework to undertake this investigation with scientific rigor, transforming an unknown thermal behavior into a well-characterized and predictable property.

References

-

Z. Li, et al. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2888-2911.

-

B. M. Trost, et al. (2010). Allyl and propargyl amines as precursors for the tethered carbooxygenation of olefins. Chemistry – A European Journal, 16(29), 8824-8836.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

-

Johannsen, I., & Tkatchenko, A. (1998). Allylic Amination. Chemical Reviews, 98(5), 1689-1716.

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Organic Chemistry Portal.

-

Grassi, A., & D'Amore, M. (2022). On-Line Thermally Induced Evolved Gas Analysis: An Update—Part 2: EGA-FTIR. Applied Sciences, 12(11), 5643.

-

Briggs, J. L. (n.d.). TGA-FTIR for Material Decomposition Analysis. PIKE Technologies.

-

Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. Williams College Chemistry Department.

-

Wikipedia. (2023). Differential scanning calorimetry. Wikipedia.

-

Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). Auriga Research.

-

Sang, Y., et al. (2020). Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry, 11(3), 564-574.

-

Pharma Drama. (2023, July 17). Unlocking the Secrets of Differential Scanning Calorimetry (DSC). YouTube.

-

Hemvichian, K., et al. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer Degradation and Stability, 78(2), 273-285.

-

Czerwonka, P., et al. (2021). Crystalline Phase Transitions and Reactivity of Ammonium Nitrate in Systems Containing Selected Carbonate Salts. Materials, 14(17), 4894.

-

ResearchGate. (n.d.). TG and DSC curves for the multiple solid-state phase transitions of ammonium nitrate. ResearchGate.

-

Linseis. (n.d.). Phase change analysis with DSC. Linseis Thermal Analysis.

-

ResearchGate. (2016). Phase Stability of Ammonium Nitrate with Organic Potassium Salts. ResearchGate.

-

van der Ham, L. V., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16047.

-

Alonso, F., et al. (2018). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Current Organic Chemistry, 22(1), 4-25.

-

Hilliard, M. D. (2008). Thermal Degradation and Corrosion of Amines for CO2 Capture. The University of Texas at Austin.

-

Voice, A. K. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky UKnowledge.

-

Arshad, M. W., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3568.

-

Giri, B. R., & Raj, A. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5927-5938.

-

Chen, C. C., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9236-9243.

Sources

- 1. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sites.utexas.edu [sites.utexas.edu]

- 4. researchgate.net [researchgate.net]

- 5. web.williams.edu [web.williams.edu]

- 6. piketech.com [piketech.com]

- 7. theses.gla.ac.uk [theses.gla.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. uknowledge.uky.edu [uknowledge.uky.edu]

The Duel of Reactivity: An In-depth Technical Guide to the Allyl and Propargyl Groups in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The allyl (−CH₂−CH=CH₂) and propargyl (−CH₂−C≡CH) groups are fundamental building blocks in the lexicon of organic synthesis, particularly within the intricate landscape of pharmaceutical and medicinal chemistry. Their unique electronic and steric properties impart a versatile reactivity that can be harnessed for a myriad of transformations, from the construction of complex molecular scaffolds to the site-specific modification of biomolecules. This guide provides a comprehensive exploration of the potential reactivity of these two functional groups, moving beyond a mere catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that guide their application in modern drug development. We will dissect the key factors governing their reactivity, compare their participation in analogous reactions, and provide field-proven insights into experimental design and execution.

Introduction: The Strategic Value of Unsaturated Moieties

In the quest for novel therapeutics, the ability to precisely and efficiently modify molecular structures is paramount. The allyl and propargyl groups, with their respective carbon-carbon double and triple bonds, serve as invaluable handles for chemists.[1][2] Their presence within a molecule introduces latent reactivity that can be selectively unmasked under specific conditions. This controlled reactivity is the cornerstone of late-stage functionalization, bioorthogonal chemistry, and the synthesis of complex natural products and their analogs.

The allyl group, with its sp²-hybridized carbons, is a soft nucleophile and electrophile, participating in a wide range of reactions including additions, substitutions, and rearrangements.[1] The propargyl group, characterized by its linear sp-hybridized carbons, offers a distinct reactivity profile, often serving as a precursor to unique cyclic and acyclic structures through cycloadditions and rearrangements.[3] Understanding the nuances of their reactivity is not merely an academic exercise; it is a critical component of rational drug design and development.[4][5]

Fundamental Principles of Reactivity: A Comparative Analysis

While structurally similar, the allyl and propargyl groups exhibit distinct electronic and steric characteristics that profoundly influence their reactivity.

| Feature | Allyl Group (-CH₂-CH=CH₂) | Propargyl Group (-CH₂-C≡CH) |

| Hybridization | sp² (alkene), sp³ (allylic carbon) | sp (alkyne), sp³ (propargylic carbon) |

| Geometry | Trigonal planar (alkene) | Linear (alkyne) |

| Electronegativity | sp² carbon is more electronegative than sp³ | sp carbon is more electronegative than sp² |

| Key Reactive Sites | C=C double bond, allylic C-H bonds | C≡C triple bond, propargylic C-H bonds, terminal alkyne C-H |

| Intermediate Stability | Resonance-stabilized allylic cation, radical, and anion[6][7] | Resonance-stabilized propargylic/allenic cation and radical |

The greater s-character of the sp-hybridized carbons in the propargyl group makes them more electronegative than the sp² carbons of the allyl group. This electronic difference influences the acidity of the adjacent C-H bonds and the polarization of the π-systems, leading to divergent reactivity pathways.

Electrophilic Additions: Probing the π-Electron Cloud

Both allyl and propargyl groups readily undergo electrophilic addition reactions, but the nature of the intermediates and the resulting products can differ significantly.

Allyl Group: The Formation of Stable Carbocations

The addition of electrophiles (E⁺) to an allyl group proceeds via the formation of a resonance-stabilized allylic carbocation.[7][8] This delocalization of positive charge across two carbons leads to the potential for both 1,2- and 1,4-addition products, a phenomenon that can be controlled by reaction conditions such as temperature and solvent.[7]

Mechanism of Electrophilic Addition to an Allyl Group

Caption: Formation of 1,2- and 1,4-adducts via an allylic carbocation.

Propargyl Group: A Gateway to Allenic Intermediates

Electrophilic additions to propargyl systems can also proceed through cationic intermediates. However, the initial adduct can often rearrange to a more stable allenic carbocation. This propensity for rearrangement opens up unique synthetic pathways that are not accessible with allyl groups.[9][10]

Experimental Protocol: Electrophilic Bromination of an Allyl Compound

-

Materials: Allyl benzene (1.0 mmol), N-Bromosuccinimide (NBS) (1.1 mmol), Carbon tetrachloride (CCl₄) (10 mL), Benzoyl peroxide (0.05 mmol, radical initiator).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve allyl benzene and NBS in CCl₄. b. Add benzoyl peroxide to the mixture. c. Heat the reaction mixture to reflux (approximately 77 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct. e. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. g. Purify the product by flash column chromatography.

Radical Reactions: The Role of Resonance Stabilization

Both allylic and propargylic positions are susceptible to radical abstraction due to the resonance stabilization of the resulting radicals.[6][11] This reactivity is commonly exploited in halogenation reactions.

Allylic Halogenation

The use of reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator allows for the selective bromination at the allylic position, minimizing competing addition to the double bond.[11][12] The reaction proceeds through a chain mechanism involving the formation of a resonance-stabilized allyl radical.[13]

Mechanism of Allylic Bromination with NBS

Caption: Radical chain mechanism for allylic bromination.

Propargylic Radical Reactions

Similar to allylic systems, propargylic C-H bonds can undergo radical abstraction. The resulting propargyl radical is also resonance-stabilized, with the unpaired electron delocalized between the propargylic carbon and the terminal alkyne carbon. Theoretical studies have explored the recombination reactions of propargyl and allyl radicals, which are relevant in combustion chemistry and can lead to the formation of cyclic compounds.[14][15][16]

Transition-Metal Catalyzed Reactions: A Playground for Synthesis

Transition metals have revolutionized the chemistry of allyl and propargyl groups, enabling a vast array of transformations with high chemo-, regio-, and stereoselectivity.[17][18][19]

Allylic Alkylation and Amination

Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) is a cornerstone of modern organic synthesis. It involves the reaction of an allylic electrophile with a nucleophile, proceeding through a η³-allyl palladium intermediate. This methodology has been extended to a wide range of nucleophiles, including amines for the synthesis of allylic amines.

Propargyl Chemistry in the Presence of Transition Metals

Transition metals, particularly gold and platinum, have been shown to catalyze a variety of reactions involving propargyl derivatives.[20] Gold catalysts, for instance, can activate propargyl esters, leading to the formation of gold-carbenoid intermediates that can participate in cycloadditions and other transformations.[20]

Experimental Protocol: Gold-Catalyzed Cycloaddition of a Propargyl Ester

-

Materials: Propargyl pivalate (0.5 mmol), Styrene (1.0 mmol), Gold(I) chloride (5 mol%), Silver(I) triflate (5 mol%), Dichloromethane (DCM) (5 mL).

-

Procedure: a. In a flame-dried Schlenk tube under an inert atmosphere, dissolve gold(I) chloride and silver(I) triflate in DCM. Stir for 10 minutes to generate the active gold catalyst. b. Add the propargyl pivalate to the catalyst solution. c. Add styrene dropwise to the reaction mixture at room temperature. d. Stir the reaction for the time indicated by TLC analysis. e. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the resulting cyclopropane derivative by column chromatography.

Cycloaddition Reactions: Building Rings with Precision

The unsaturated nature of allyl and propargyl groups makes them excellent partners in cycloaddition reactions.

Diels-Alder Reactions of Allyl Systems

Allyl-containing compounds can act as dienophiles in [4+2] Diels-Alder cycloadditions, providing a powerful method for the construction of six-membered rings.

The Propargyl Group in [3+2] and [3+3] Cycloadditions

Propargyl derivatives are particularly versatile in cycloaddition chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, utilizes a terminal alkyne (often introduced via a propargyl group) to form a stable triazole ring.[21][22] This reaction is widely used in bioconjugation and drug discovery. Furthermore, propargyl cations can participate in [3+3] cycloadditions to form six-membered heterocyclic rings.[23]

Visualization of the CuAAC "Click" Reaction

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Rearrangement Reactions: Dynamic Transformations

Both allyl and propargyl groups can undergo a variety of rearrangement reactions, often leading to significant increases in molecular complexity in a single step.

Allylic Rearrangements

Allylic systems can undergo rearrangements where the double bond and a substituent on the allylic carbon exchange positions. These can occur via Sₙ1' or Sₙ2' mechanisms.[24] The[23][23]-sigmatropic Claisen rearrangement of allyl vinyl ethers is a classic example that forms γ,δ-unsaturated carbonyl compounds.

Propargylic Rearrangements

Propargyl derivatives can also undergo sigmatropic rearrangements, such as the propargyl Claisen rearrangement, which produces allenic compounds.[25] Additionally, propargyl alcohols can be rearranged to α,β-unsaturated enones.[26] The[11][23]-Wittig rearrangement of propargyloxy pyrazolones has also been reported.[27]

Applications in Drug Development and Bioconjugation

The versatile reactivity of allyl and propargyl groups makes them indispensable in modern drug discovery.[28]

-

Scaffold Synthesis: They are used to build the core structures of complex natural products and novel synthetic compounds with potential therapeutic activity.[29]

-

Late-Stage Functionalization: The introduction of an allyl or propargyl group allows for the modification of a lead compound at a late stage of the synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.[30][31]

-

Bioconjugation: The propargyl group, through the "click" reaction, is a key tool for attaching drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs), or for labeling biomolecules for imaging and diagnostic purposes.[2][21]

Conclusion: A Tale of Two Functional Groups

The allyl and propargyl groups, while seemingly simple, offer a rich and diverse reactivity that continues to be exploited by chemists in the pursuit of new medicines. Their subtle differences in electronic structure and steric demand lead to distinct and often complementary reactivity profiles. A deep understanding of their behavior under various reaction conditions is essential for any researcher, scientist, or drug development professional seeking to leverage the power of these versatile functional groups. By mastering the principles outlined in this guide, one can unlock the full synthetic potential of the allyl and propargyl moieties, paving the way for the creation of the next generation of therapeutics.

References

-

Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. 20

-

3.2 Reactions of Allyl System. Organic Chemistry II - KPU Pressbooks. 11

-

Cycloadditions of propargyl cations stabilized by sulfur‐ and selenium‐functional groups with 2‐mercaptoimidazoles. ResearchGate.

-

Allyl Radical Definition - Organic Chemistry Key Term. Fiveable. 6

-

Reactivity of Allyl and Methallyl Groups in Allyl Methallyl Ether: An In-depth Technical Guide. Benchchem.

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH.

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH.

-

14.2: Electrophilic Additions to Conjugated Dienes- Allylic Carbocations. Chemistry LibreTexts.

-

Experimental and Theoretical DFT Investigations in the[11][23]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones. NIH.

-

5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations. Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks.

-

The Role of Allyl Alcohol in Pharmaceutical Synthesis and Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.

-

Application Notes and Protocols for Bioconjugation using Propargyl-PEG3-acid Linker. Benchchem.

-

The Propargyl Rearrangement to Functionalised Allyl‐Boron and Borocation Compounds. -ORCA - Cardiff University.

-

An In-depth Technical Guide on the Reactivity of the Allyl Group in Haloacetates. Benchchem.

-

Differentiating the Allyl and Propargyl Groups on α‐Quaternary Carboxylic Acids via Chiral Bifunctional Sulfide‐Catalyzed Kinetic Resolution. ResearchGate.

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. Organic Letters - ACS Publications.

-

Application Notes and Protocols for the Introduction of Allyl Functional Groups Using Allyl Bromide. Benchchem.

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.

-

Allyl group. Wikipedia.

-

Reactions of Propargyl Alcohols and Propargylamines with Isocyanates. The Journal of Organic Chemistry - ACS Publications.

-

Allylic Bromination With Allylic Rearrangement. Master Organic Chemistry.

-

ChemInform Abstract: Allenyls and Propargyls: Versatile Ligands in Transition-Metal Chemistry. ResearchGate.

-

Lecture for Lesson IV.15: Radical Halogenation of Allylic and Benzylic Compounds. YouTube.

-

Allene synthesis by rearrangements. Organic Chemistry Portal.

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI.

-

Electrophilic addition to allenic derivatives: selectivity, regio- and stereochemistry and mechanisms. Chemical Reviews - ACS Publications.

-

Application Notes and Protocols for Bioconjugation using Propargyl-PEG6-Boc. Benchchem.

-

Reactions between Resonance-Stabilized Radicals: Propargyl + Allyl. The Journal of Physical Chemistry A - ACS Publications.

-

Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. ResearchGate.

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). MDPI.

-

ALLYLIC REARRANGEMENT, SN1' AND SN2' REACTIONS. YouTube.

-

Reactions between resonance-stabilized radicals: propargyl + allyl. PubMed.

-

Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. organic-chemistry.org.

-

Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. ResearchGate.

-

Structure-Reactivity Relationship in Allyl and 2-Propynyl Complexes of Group 10 Metals Relevant to Homogeneous Catalysis. ResearchGate.

-

Allylic vs propargylic reactions. Reddit.

-

Cooperative Catalytic Reactions Using Organocatalysts and Transition Metal Catalysts: Propargylic Allylation of Proparg…. OUCI.

-

Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. MDPI.

-

Kinetics and mechanisms of the allyl + allyl and allyl + propargyl recombination reactions. aip.scitation.org.

-

Two-metal catalyst system for redox isomerization of propargyl. PDF Free Download.

-

Electrophilic Addition and Cyclization Reactions of Allenes. ResearchGate.

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC.

Sources

- 1. Allyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. 5.9 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. chem.libretexts.org [chem.libretexts.org]